molecular formula C23H24N4O4 B1663499 CRA-026440 CAS No. 847460-34-8

CRA-026440

Cat. No.: B1663499
CAS No.: 847460-34-8
M. Wt: 420.5 g/mol
InChI Key: OHUCIUMMEAYVKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tricosanoic acid can be synthesized through the hydrogenation of tricosenoic acid. The process involves the reduction of the double bond in tricosenoic acid using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Industrial Production Methods: Industrial production of tricosanoic acid typically involves the extraction of fatty acids from natural sources, followed by purification processes such as distillation and crystallization to isolate tricosanoic acid.

Types of Reactions:

    Oxidation: Tricosanoic acid can undergo oxidation reactions to form tricosanoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of tricosanoic acid can yield tricosanol, a long-chain alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride.

    Esterification: Tricosanoic acid can react with alcohols in the presence of an acid catalyst to form esters. This reaction is commonly used to produce tricosanoate esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), heat.

Major Products:

    Oxidation: Tricosanoic acid derivatives.

    Reduction: Tricosanol.

    Esterification: Tricosanoate esters.

Scientific Research Applications

Tricosanoic acid has various applications in scientific research, including:

Mechanism of Action

Tricosanoic acid exerts its effects primarily through its incorporation into biological membranes and its role in lipid metabolism. It interacts with enzymes involved in fatty acid metabolism, such as lipases, and can influence membrane fluidity and function. The molecular targets and pathways involved include lipid metabolic pathways and membrane-associated proteins .

Comparison with Similar Compounds

    Docosanoic acid (Behenic acid): A 22-carbon long-chain saturated fatty acid with similar properties and applications.

    Tetracosanoic acid (Lignoceric acid): A 24-carbon long-chain saturated fatty acid with similar chemical behavior.

Uniqueness: Tricosanoic acid is unique due to its specific chain length (23 carbons), which imparts distinct physical and chemical properties compared to other long-chain fatty acids. Its presence in specific plant lipids and its role in certain biological processes also contribute to its uniqueness .

Properties

IUPAC Name

5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUCIUMMEAYVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847460-34-8
Record name CRA-026440
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847460348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRA-026440
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO4DT337D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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